3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a pyrrolidine ring substituted with a 4-methylbenzenesulfonyl group and a hydroxymethyl moiety linked to a cyclopropyl-containing triazolo-pyridazine derivative. Its intricate structure suggests various biological activities, particularly as an agonist for beta-3 adrenergic receptors, which play a crucial role in regulating metabolism and energy expenditure.
The compound's chemical structure is derived from various synthetic methodologies that incorporate multiple reaction steps to achieve the final product. These methods have been explored in both academic and industrial settings, highlighting the compound's relevance in drug development and research.
This compound falls under the category of heterocyclic organic compounds, specifically pyrrolidines and triazoles. Its classification is significant for understanding its potential interactions within biological systems and its applications in therapeutic contexts.
The synthesis of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine typically involves multi-step organic synthesis strategies. Key steps may include:
Each step in the synthesis requires careful optimization of reaction conditions, including temperature, solvent choice, and reagent concentrations to maximize yield and purity. Advanced techniques like microwave-assisted synthesis may also be utilized to enhance efficiency.
The molecular formula for 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine is , with a molecular weight of approximately 361.4 g/mol. The structural representation reveals:
The InChI Key for this compound is UEIKUVHUUKDGLH-UHFFFAOYSA-N
, which aids in its identification across chemical databases. The canonical SMILES representation is CC1=NC2=NC=NN2C(=C1)N3CCC(C3)COC4=NN=C(C=C4)C5CC5
.
3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation processes and reducing agents like sodium borohydride for reduction reactions. The specific conditions (temperature, solvent) can significantly influence the reaction outcomes and product profiles.
The mechanism of action for this compound primarily involves its interaction with beta-3 adrenergic receptors. Upon binding to these receptors, it may modulate their activity, leading to effects such as increased lipolysis and enhanced metabolic rate. Understanding this mechanism is critical for exploring its therapeutic potential in treating obesity and related metabolic disorders.
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure containing both hydrophilic (hydroxymethyl) and hydrophobic (sulfonyl) groups.
Key chemical properties include:
Relevant analyses such as NMR spectroscopy or mass spectrometry can provide additional insights into its structural integrity and purity during synthesis.
This compound holds promise in various scientific fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: